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(S)-Tetrahydro-2H-pyran-3-ol is a valuable chiral building block in synthetic organic chemistry

and drug development. Its defined stereochemistry is critical to the biological activity and safety

profile of the final active pharmaceutical ingredients (APIs). Consequently, rigorous analytical

methods are required to confirm its structural integrity and, most importantly, its enantiomeric

purity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical tool,

offering an unparalleled depth of information. Unlike chromatographic methods which separate

components over time, NMR provides a direct, non-destructive snapshot of the molecular

structure, connectivity, and stereochemical environment in solution.[1]

This guide provides a comprehensive framework for the complete NMR analysis of (S)-
Tetrahydro-2H-pyran-3-ol, moving from fundamental one-dimensional (1D) spectral

interpretation to advanced two-dimensional (2D) correlation techniques and the crucial

determination of enantiomeric purity using chiral solvating agents. The methodologies

described herein are designed to be self-validating, ensuring a high degree of confidence in the

final analytical result.
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Part 1: Foundational Structure Elucidation with 1D
NMR Spectroscopy
The initial step in the analysis is the acquisition and interpretation of standard ¹H and ¹³C NMR

spectra. These experiments confirm the presence of the core molecular framework and provide

initial insights into the chemical environment of each nucleus.

¹H NMR Spectrum: A Proton-by-Proton Examination
The ¹H NMR spectrum provides information on the number of distinct proton environments,

their electronic surroundings (chemical shift), and their spatial relationship to neighboring

protons (spin-spin coupling). The tetrahydropyran ring exists in a dynamic equilibrium of chair

conformations, which influences the observed chemical shifts and coupling constants of the

axial and equatorial protons.

Experimental Protocol: ¹H NMR Acquisition

Sample Preparation: Dissolve approximately 5-10 mg of (S)-Tetrahydro-2H-pyran-3-ol in
~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its good

solubilizing power and relatively clean spectral window. For observation of the hydroxyl

proton coupling, deuterated dimethyl sulfoxide (DMSO-d₆) can be used to slow down the

chemical exchange.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths

provide better signal dispersion, which is crucial for resolving the complex multiplets of the

ring protons.

Acquisition: Acquire the spectrum at a constant temperature (e.g., 298 K). A standard pulse

program is sufficient. Ensure an adequate number of scans to achieve a good signal-to-noise

ratio.

Processing: Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to

improve resolution. Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26

ppm).

Data Interpretation:
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The protons on the saturated ring system give rise to a series of complex, overlapping

multiplets in the aliphatic region (~1.5-4.0 ppm). The proton attached to the carbon bearing the

hydroxyl group (H-3) is expected to be downfield due to the deshielding effect of the oxygen

atom. The protons on the carbon adjacent to the ring oxygen (H-2 and H-6) will also be shifted

downfield.

Table 1: Representative ¹H NMR Data for (S)-Tetrahydro-2H-pyran-3-ol in CDCl₃

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Note: These are typical, representative values. Actual chemical shifts and coupling constants

can vary based on solvent, concentration, and temperature.

The coupling constants provide valuable conformational information. For instance, large diaxial

couplings (³J ≈ 8-12 Hz) and smaller axial-equatorial or equatorial-equatorial couplings (³J ≈ 2-5

Hz) are characteristic of protons on a cyclohexane-like chair conformation.[2][3]

¹³C NMR Spectrum: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments. For (S)-
Tetrahydro-2H-pyran-3-ol, five distinct signals are expected for the ring carbons.

Data Interpretation:

The chemical shifts are highly dependent on the proximity to the two oxygen atoms.

C-3: The carbon directly attached to the hydroxyl group will appear around 65-70 ppm.
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C-2 & C-6: The carbons adjacent to the ring oxygen will be in a similar region, typically

around 60-68 ppm.

C-4 & C-5: The remaining aliphatic carbons will be found further upfield, in the 20-35 ppm

range.

Table 2: Representative ¹³C NMR Data for (S)-Tetrahydro-2H-pyran-3-ol in CDCl₃

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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Note: Data synthesized from typical values for substituted tetrahydropyran rings.[4][5][6]

Part 2: Unambiguous Assignment with 2D NMR
Correlation Spectroscopy
While 1D NMR provides a foundational dataset, the significant signal overlap in the ¹H

spectrum necessitates 2D NMR experiments to confidently assign each signal and confirm the

molecule's connectivity.

Workflow for 2D NMR Analysis
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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Click to download full resolution via product page

Caption: Workflow for structural elucidation using 2D NMR.

Key 2D Experiments
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to

each other, typically through two or three bonds. Cross-peaks in the COSY spectrum will

connect H-2 with H-3, H-3 with H-4, H-4 with H-5, and H-5 with H-6, confirming the sequence

of protons around the ring.

HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that

correlates each proton signal with the carbon to which it is directly attached. It allows for the

unambiguous assignment of the previously identified proton groups to their corresponding

carbon signals from the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals

correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is

crucial for confirming the overall structure. For example, correlations from the H-2 protons to

C-3 and C-6, and from the H-3 proton to C-2 and C-4, would definitively lock in the molecular

framework.

Caption: Key COSY and HMBC correlations for structural confirmation.
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Part 3: Stereochemical Integrity - Determining
Enantiomeric Purity
For a chiral molecule, confirming the enantiomeric excess (e.e.) is paramount. Standard NMR

spectra of enantiomers are identical (isochronous). To differentiate them, it is necessary to

introduce a chiral environment that converts the enantiomers into transient diastereomeric

complexes, which are no longer magnetically equivalent.[7] This is most conveniently achieved

using a Chiral Solvating Agent (CSA).[8][9][10]

The principle relies on the rapid, reversible, and non-covalent interaction between the chiral

analyte and the CSA. The resulting diastereomeric complexes have different energies and

geometries, leading to a separation of formerly equivalent NMR signals (enantiodifferentiation).

[10][11] The ratio of the integrated areas of these newly separated signals directly corresponds

to the enantiomeric ratio of the analyte.[10]

Experimental Protocol: e.e. Determination using a CSA

Selection of CSA: Choose an appropriate CSA. For chiral alcohols, common choices include

(R)- or (S)-mandelic acid, (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's Alcohol), or

derivatives of binaphthol (BINOL).[10] The effectiveness of a CSA is analyte-dependent and

may require screening.[8]

Sample Preparation: a. Prepare a solution of the (S)-Tetrahydro-2H-pyran-3-ol sample in a

suitable deuterated solvent (e.g., CDCl₃ or Benzene-d₆) at a known concentration. b. Acquire

a standard ¹H NMR spectrum as a reference. c. Add an excess (e.g., 1.5-2.0 equivalents) of

the chosen enantiopure CSA to the NMR tube. d. Gently mix the sample to ensure

homogeneity.

Acquisition: Re-acquire the ¹H NMR spectrum under the same conditions as the reference.

Analysis: a. Carefully examine the new spectrum, comparing it to the reference. Look for

signals that have split into two distinct peaks. Protons close to the chiral center (like H-3) are

most likely to show separation (ΔΔδ). b. Integrate the separated signals corresponding to the

two enantiomers. c. Calculate the enantiomeric excess using the formula: e.e. (%) = [

(Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100.
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Causality in CSA Selection and Application: The choice of a CSA with aromatic groups, like

mandelic acid or Pirkle's alcohol, is deliberate. These groups can engage in π-π stacking and

hydrogen bonding interactions with the analyte.[9][12] The differential stability and orientation of

these non-covalent interactions in the two diastereomeric complexes are the root cause of the

observed chemical shift non-equivalence, allowing for successful enantiodiscrimination.

Caption: Formation of diastereomeric complexes with a CSA.

Conclusion
The comprehensive NMR analysis of (S)-Tetrahydro-2H-pyran-3-ol is a multi-step, systematic

process. It begins with 1D NMR to establish the basic carbon-hydrogen framework, progresses

to 2D correlation experiments (COSY, HSQC, HMBC) for unambiguous structural confirmation,

and culminates in the critical assessment of enantiomeric purity using chiral solvating agents.

Each step provides a layer of validation, ensuring that the identity, structure, and

stereochemical integrity of this important chiral intermediate are established with the highest

degree of scientific rigor. This analytical workflow provides researchers and drug development

professionals with a robust and reliable method for quality control and characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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